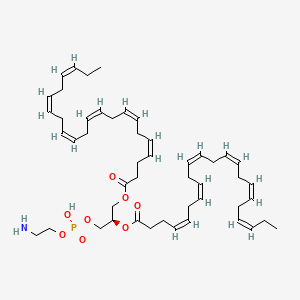
PE(22:6(4Z,7Z,10Z,13Z,16Z,19Z)/22:6(4Z,7Z,10Z,13Z,16Z,19Z))
Übersicht
Beschreibung
PE(22:6(4Z,7Z,10Z,13Z,16Z,19Z)) is a polyunsaturated fatty acid (PUFA) that has gained attention from the scientific community due to its potential health benefits. PUFAs are essential fatty acids, meaning they must be consumed from dietary sources as the body cannot synthesize them. PE(22:6(4Z,7Z,10Z,13Z,16Z,19Z)) is a long-chain omega-3 PUFA found in fish oils and other marine sources. It is also known as docosahexaenoic acid (DHA) and is the most abundant PUFA in the brain. Studies have shown that PE(22:6(4Z,7Z,10Z,13Z,16Z,19Z)) plays a role in many physiological and biochemical processes in the body, including brain development and function, cardiovascular health, and inflammation.
Wissenschaftliche Forschungsanwendungen
Novel Compounds in Marine Algae
A study identified novel polyunsaturated fatty acids with conjugated double bonds in extracts of the green macroalga Anadyomene stellata. These include a substance characterized as 4ZZ,7Z,9E,13Z,16Z,19Z-docosaheptaenoic acid, similar in structure to PE(22:6). These compounds were isolated using organic extraction and high-performance liquid chromatography, suggesting potential for exploration in marine biology and pharmacology (Mikhailova et al., 1995).
Fatty Acids in Insulin Production Waste
A study on insulin production waste isolated polyenic acids, including docosa-4Z,7Z,10Z,13Z,16Z,19Z-hexaenoic acids, identified by PMR and ^13C NMR. This research suggests potential applications in waste management and resource recovery, possibly providing insights into bioactive compounds in industrial by-products (Frangulyan et al., 1987).
Stereoselective Synthesis of Lipid Mediators
In 2019, Hong et al. achieved the stereoselective synthesis of maresin-like lipid mediators, crucial for macrophage-produced counterparts. This synthesis provides insights into the biochemistry and potential therapeutic applications of lipid mediators, which could be relevant for conditions involving inflammation and immune responses (Hong et al., 2019).
Metabolomics in Lung Carcinoma
A metabolomics study on lung carcinoma development in mice identified dysregulated metabolites, including PE(22:6(4Z,7Z,10Z,13Z,16Z,19Z)/16:0), highlighting the role of specific lipid molecules in cancer progression. This research provides valuable information for cancer diagnostics and potential therapeutic targets (Wu et al., 2018).
Biosynthesis of Specialized Pro-resolving Mediators
A 2020 study explored the biosynthesis of specialized pro-resolving mediators (SPMs), specifically investigating enzymes like lipoxygenase in the oxidation of fatty acids such as DHA. This research has implications in understanding inflammatory responses and the potential for developing anti-inflammatory therapies (Perry et al., 2020).
Metabolomic Profiling in CNS Demyelination
Zhao et al. (2021) used metabolomic profiling to identify biomarkers in a mouse model of demyelination. They discovered metabolites like PE(16:0/22:6(4Z,7Z,10Z,13Z,16Z,19Z)) as potential biomarkers for central nervous system demyelination disorders, shedding light on the metabolic changes associated with such diseases (Zhao et al., 2021).
Eigenschaften
IUPAC Name |
[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxypropyl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H74NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-48(51)55-45-47(46-57-59(53,54)56-44-43-50)58-49(52)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h5-8,11-14,17-20,23-26,29-32,35-38,47H,3-4,9-10,15-16,21-22,27-28,33-34,39-46,50H2,1-2H3,(H,53,54)/b7-5-,8-6-,13-11-,14-12-,19-17-,20-18-,25-23-,26-24-,31-29-,32-30-,37-35-,38-36-/t47-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBDNSJMXMWTPCS-NYUVKXDYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H74NO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101211388 | |
| Record name | 1,2-Didocosahexaenoyl-sn-glycero-3-phosphoethanolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101211388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
836.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | PE(22:6(4Z,7Z,10Z,13Z,16Z,19Z)/22:6(4Z,7Z,10Z,13Z,16Z,19Z)) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0009705 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
PE(22:6(4Z,7Z,10Z,13Z,16Z,19Z)/22:6(4Z,7Z,10Z,13Z,16Z,19Z)) | |
CAS RN |
123284-81-1 | |
| Record name | 1,2-Didocosahexaenoyl-sn-glycero-3-phosphoethanolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123284-81-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Docosahexanoyl-sn-glycero-3-phosphoethanolamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123284811 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Didocosahexaenoyl-sn-glycero-3-phosphoethanolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101211388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-DOCOSAHEXANOYL-SN-GLYCERO-3-PHOSPHOETHANOLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/146IH66H58 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of studying the interaction between DIPEPTIDYL-PE (22:6(4Z,7Z,10Z,13Z,16Z,19Z)/22:6(4Z,7Z,10Z,13Z,16Z,19Z)) and amyloid-beta peptides?
A: Amyloid-beta peptide aggregation is a hallmark of Alzheimer's disease, and its interaction with neuronal membranes is believed to play a crucial role in disease pathogenesis. [] Understanding how specific lipid components like DIPEPTIDYL-PE (22:6(4Z,7Z,10Z,13Z,16Z,19Z)/22:6(4Z,7Z,10Z,13Z,16Z,19Z)), abundant in neuronal membranes, influence amyloid-beta peptide partitioning and aggregation could provide valuable insights into disease mechanisms and potential therapeutic targets.
Q2: How does the study utilize computational chemistry to investigate these interactions?
A: The research likely employs molecular dynamics simulations to model the behavior of amyloid-beta peptides in the presence of DIPEPTIDYL-PE (22:6(4Z,7Z,10Z,13Z,16Z,19Z)/22:6(4Z,7Z,10Z,13Z,16Z,19Z)) within a simulated membrane environment. [] These simulations can reveal how lipid saturation, specifically the high DHA content in DIPEPTIDYL-PE (22:6(4Z,7Z,10Z,13Z,16Z,19Z)/22:6(4Z,7Z,10Z,13Z,16Z,19Z)), affects amyloid-beta peptide insertion, aggregation propensity, and overall membrane interactions. Analyzing these simulations can offer insights into the molecular mechanisms underlying amyloid-beta peptide behavior in the presence of specific lipid compositions.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





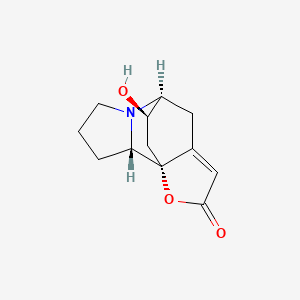
![(1S)-2-[(2S,5R)-2-(Aminomethyl)-5-ethynylpyrrolidin-1-YL]-1-cyclopentyl-2-oxoethanamine](/img/structure/B1245218.png)


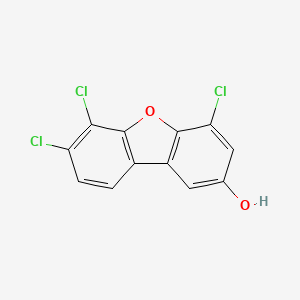
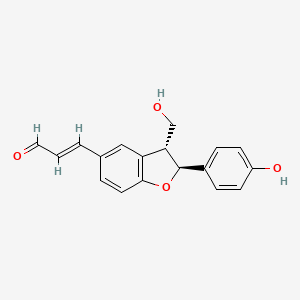
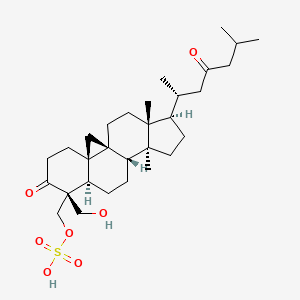
![5-{(1S)-2-[(2R)-4-Benzoyl-2-methyl-piperazin-1-yl]-1-methyl-2-oxo-ethoxy}-4-methoxy-pyridine-2-carboxylic acid methylamide](/img/structure/B1245229.png)



![[(2S,3S,5S,6S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-2,3-disulfooxy-17-[(2R)-5,6,6-trimethylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-6-yl] hydrogen sulfate](/img/structure/B1245237.png)